Protein Stabilization Mechanism: TMAO Acts as a Surfactant for Folded Proteins, Unlike Betaine and Glycine Which Are Depleted from Protein Surfaces
TMAO reduces the surface tension at the air–water interface and accumulates at the polymer–water interface, whereas betaine and glycine both increase surface tension and are strongly depleted from the protein surface [1]. FTIR experiments show TMAO red-shifts the OH stretch of water via a mechanism sensitive to the protonation state of its N–O moiety; glycine also causes a red shift, while betaine minimally impacts this region [1]. MD simulations indicate TMAO disrupts bulk water structure to the least extent among the three osmolytes, while glycine exerts the greatest influence [1]. This surfactant-like behavior is unique among methylamine osmolytes and explains why TMAO stabilizes folded conformations despite measurable interaction with unfolded polypeptide chains [1].
| Evidence Dimension | Surface tension modulation at air–water interface |
|---|---|
| Target Compound Data | TMAO: reduces surface tension; accumulates at polymer–water interface (MD simulation) |
| Comparator Or Baseline | Betaine: increases surface tension; strongly depleted from polymer surface. Glycine: increases surface tension; strongly depleted from polymer surface |
| Quantified Difference | Opposite sign of surface tension change (TMAO decreases; betaine/glycine increase). TMAO slightly accumulates at the interface; betaine and glycine are strongly depleted. |
| Conditions | Elastin-like polypeptide (ELP) hydrophobic collapse assay; air–water interface tensiometry; atomistic MD simulations; FTIR spectroscopy of bulk water OH stretch region |
Why This Matters
A researcher selecting an osmolyte for protein formulation must recognize that TMAO's surfactant mechanism makes it categorically different from betaine/glycine—substituting betaine will not replicate TMAO's interfacial behavior and may yield opposite effects on protein surface hydration.
- [1] Liao, Y.T.; Manson, A.C.; DeLyser, M.R.; Noid, W.G.; Cremer, P.S. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine. Proc. Natl. Acad. Sci. U.S.A. 2017, 114, 2479–2484. DOI:10.1073/pnas.1614609114. View Source
